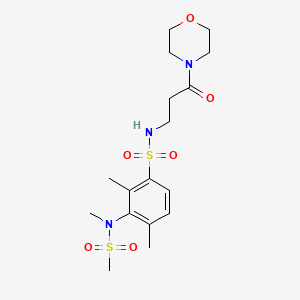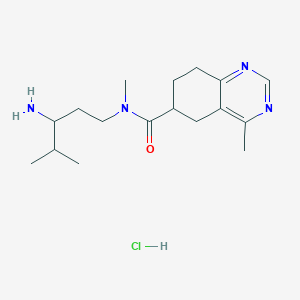![molecular formula C20H11Cl2F2N3O2S2 B2595229 N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260936-78-4](/img/structure/B2595229.png)
N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to an acetamide moiety (a functional group derived from acetic acid). The molecule also contains dichlorophenyl and difluorophenyl rings, which are types of aromatic rings substituted with halogens .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (dichlorophenyl and difluorophenyl groups), a heterocyclic ring (thieno[3,2-d]pyrimidin-2-yl), and a sulfanyl group bridging these rings to an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like acetamide could enhance its solubility in polar solvents. The aromatic and heterocyclic rings could contribute to its stability and possibly its color .科学的研究の応用
Vibrational Spectroscopic Studies and Molecular Interactions
Research into similar compounds has focused on their vibrational spectroscopic signatures to understand their molecular structure and interactions. Studies employing Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, have explored the geometric equilibrium, inter- and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers. These investigations reveal insights into the stereo-electronic interactions contributing to molecular stability and provide a basis for understanding the compound's reactivity and potential binding mechanisms in biological systems (Jenepha Mary, Pradhan, & James, 2022).
Crystallographic Insights
Crystal structure analyses of related compounds have elucidated their molecular conformations, showcasing the folded conformation between different ring systems in the molecules. Such studies are crucial for understanding the molecular basis of the compound's interactions with biological targets and can guide the design of derivatives with enhanced biological activity or specificity (Subasri et al., 2017).
Pharmacological Potential
Compounds within this chemical family have been evaluated for their pharmacokinetic properties and biological activities, including antiviral and anticancer activities. In silico docking studies suggest potential inhibitory activity against specific biological targets, highlighting the compound's relevance in drug discovery efforts aimed at identifying new therapeutic agents (Gangjee et al., 2008).
Antimicrobial and Antitumor Evaluations
Derivatives of the thienopyrimidinone class have been synthesized and assessed for their antimicrobial and antitumor activities, underscoring the potential of these compounds in developing new treatments for infectious diseases and cancer. Such studies contribute to a growing body of knowledge regarding the structure-activity relationships necessary for optimizing the therapeutic potential of these molecules (El-Morsy, El-Sayed, & Abulkhair, 2017).
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F2N3O2S2/c21-10-3-11(22)5-14(4-10)25-17(28)9-31-20-26-16-1-2-30-18(16)19(29)27(20)15-7-12(23)6-13(24)8-15/h1-8H,9H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMOLZCBFYOCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N(C2=O)C3=CC(=CC(=C3)F)F)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B2595146.png)
![3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide](/img/structure/B2595148.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2595149.png)
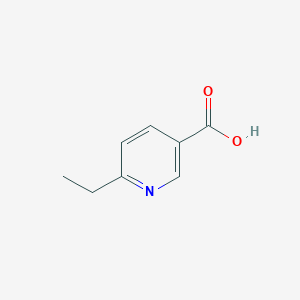
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2595151.png)
![1-[4-Methoxy-3-(propan-2-yl)benzenesulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2595152.png)
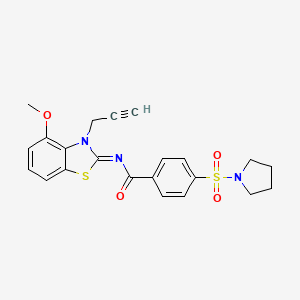
![4-[butyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2595155.png)
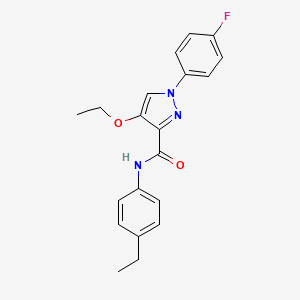
![2-(N-methylmethylsulfonamido)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2595158.png)
![N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2595159.png)

